molecular formula C8H9ClFNO B8029432 3-Chloro-2-fluoro-6-propoxypyridine

3-Chloro-2-fluoro-6-propoxypyridine

Cat. No.: B8029432
M. Wt: 189.61 g/mol
InChI Key: MHKSAPHXRWRWDG-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-6-propoxypyridine is a halogenated pyridine derivative with substituents at positions 2 (fluoro), 3 (chloro), and 6 (propoxy). The compound’s structure combines electron-withdrawing halogens (Cl, F) and an electron-donating propoxy group, creating a unique electronic profile. Its molecular formula is C₈H₈ClFNO, with a molecular weight of approximately 188.6 g/mol.

Properties

IUPAC Name

3-chloro-2-fluoro-6-propoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO/c1-2-5-12-7-4-3-6(9)8(10)11-7/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKSAPHXRWRWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-6-propoxypyridine typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide to yield the desired product . The reaction is carried out under controlled conditions to ensure high yield and purity of the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-6-propoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3-Chloro-2-fluoro-6-propoxypyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-6-propoxypyridine involves its interaction with specific molecular targets and pathways The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors These interactions can modulate biological processes and lead to desired therapeutic effects

Comparison with Similar Compounds

Structural and Substituent Comparisons

The table below highlights key structural differences between 3-Chloro-2-fluoro-6-propoxypyridine and analogous compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties References
This compound Cl (3), F (2), OPr (6) C₈H₈ClFNO ~188.6 Moderate lipophilicity, electron-deficient -
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine Br (3), Cl (2), CF₃ (6) C₆H₂BrClF₃N 260.44 High electronegativity, hydrophobic
6-Chloro-2-methoxy-3-nitropyridine Cl (6), OMe (2), NO₂ (3) C₆H₄ClN₂O₃ 202.56 Polar, reactive nitro group
6-Chloro-2-methoxypyridin-3-amine Cl (6), OMe (2), NH₂ (3) C₆H₆ClN₂O 158.58 Basic amine, moderate solubility

Key Observations :

  • Halogen vs. Functional Group Trade-offs : The trifluoromethyl group in 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine enhances hydrophobicity and metabolic stability compared to the propoxy group in the target compound, which increases lipophilicity but reduces electron-withdrawing effects.
  • Nitro vs. Propoxy Reactivity : The nitro group in 6-Chloro-2-methoxy-3-nitropyridine makes it highly reactive in reduction or substitution reactions, whereas the propoxy group in the target compound is less reactive but improves solubility in organic solvents.
  • Positional Effects : Substituents at position 6 (e.g., Cl in 6-Chloro-2-methoxypyridin-3-amine vs. OPr in the target compound) significantly alter steric and electronic interactions.

Physical and Chemical Properties

  • Solubility: The propoxy group in this compound enhances solubility in non-polar solvents compared to the trifluoromethyl group in or the nitro group in .
  • Reactivity : Fluoro and chloro substituents deactivate the pyridine ring, directing electrophilic substitution to specific positions. The trifluoromethyl group in further withdraws electrons, while the nitro group in accelerates nucleophilic aromatic substitution.
  • Thermal Stability : Halogens (Cl, F) and alkyl chains (OPr) improve thermal stability relative to nitro- or amine-containing derivatives .

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